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Compound of Interest

Compound Name: 2'-Chloro-5'-nitroacetophenone

CAS No.: 23082-50-0

Cat. No.: B1582321 Get Quote

Executive Summary
2'-Chloro-5'-nitroacetophenone is a highly functionalized aromatic building block that serves

as a linchpin in the synthesis of fused heterocycles and pharmaceutical intermediates. Its utility

stems from a unique electronic "push-pull" architecture: the electron-withdrawing nitro group

(para to chlorine) and the acetyl group (ortho to chlorine) synergistically activate the halogen

toward Nucleophilic Aromatic Substitution (

). Simultaneously, the acetyl moiety provides a handle for condensation, reduction, and
cyclization reactions.

This guide details the molecule's reactivity profile, its critical role in the synthesis of the

Hedgehog pathway inhibitor Vismodegib, and its application in accessing benzothiophenes and

indoles.

Molecular Architecture & Reactivity Profile[2]
To effectively utilize 2'-Chloro-5'-nitroacetophenone, one must understand the electronic

forces at play. The molecule is not merely a substituted benzene; it is an activated electrophile.
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C2-Chlorine Activation: The chlorine atom is situated ortho to the acetyl group and para to

the nitro group. Both substituents are strong electron-withdrawing groups (EWGs). This

creates a significant partial positive charge (

) at the C2 position, making it highly susceptible to nucleophilic attack by amines, thiols, and
alkoxides, even under mild conditions.

C5-Nitro Group: Beyond activating the chlorine, the nitro group serves as a latent amino

group. Selective reduction (e.g., Fe/AcOH or catalytic hydrogenation) yields the aniline

derivative, unlocking diazonium chemistry or further intramolecular cyclization.

Acetyl Group: The carbonyl carbon is susceptible to nucleophilic addition, while the

-methyl group allows for enolate formation and aldol-type condensations.
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Figure 1: Divergent synthetic pathways originating from the electrophilic sites of 2'-Chloro-5'-
nitroacetophenone.
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A primary industrial application of 2'-Chloro-5'-nitroacetophenone is in the synthesis of

Vismodegib (Erivedge), a drug used to treat basal cell carcinoma. The molecule serves as the

scaffold for the substituted pyridine ring found in the final drug structure.

Mechanism: Michael Addition & Cyclization
The synthesis typically involves a Michael addition of the acetophenone enolate to acrolein (or

a surrogate), followed by condensation with ammonia to form the pyridine ring.

Enolate Formation: Base-mediated deprotonation of the acetyl methyl group.

Michael Addition: Attack on acrolein to form a 1,5-dicarbonyl intermediate.

Cyclization: Reaction with ammonia (

) leads to a dihydropyridine, which is subsequently oxidized to the pyridine.

This route is preferred over cross-coupling methods (e.g., Suzuki) because it builds the pyridine

ring directly from cheaper precursors, avoiding unstable boronic acids.

Vismodegib Synthesis Workflow[3]
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Figure 2: The construction of the pyridine pharmacophore in Vismodegib starting from 2'-
Chloro-5'-nitroacetophenone.[1][2]

Advanced Application: One-Pot Benzo[b]thiophene
Synthesis[5]
The Willgerodt-Kindler reaction offers a sophisticated method to convert 2'-Chloro-5'-
nitroacetophenone directly into 3-aminobenzo[b]thiophenes. This reaction exploits the ortho-

chloro substituent's lability.
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Reaction Protocol
Reagents: 2'-Chloro-5'-nitroacetophenone, secondary amine (e.g., morpholine), elemental

sulfur (

).

Conditions: Reflux (approx. 100-120°C).

Mechanism:

Formation of the thioamide intermediate via the standard Willgerodt-Kindler mechanism.

Intramolecular

displacement of the chlorine by the sulfur atom of the thioamide.

Aromatization to the benzothiophene.

Why this matters: It generates a fused bicyclic heteroaromatic system with amine functionality

in a single step, avoiding multi-step protection/deprotection sequences.

Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( ) with
Amines
Objective: Functionalization of the C2 position.

Materials:

2'-Chloro-5'-nitroacetophenone (1.0 eq)[3]

Primary/Secondary Amine (1.2 eq)

Potassium Carbonate (

) (2.0 eq)

DMF or Acetonitrile (Solvent)
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Procedure:

Dissolution: Dissolve 2'-Chloro-5'-nitroacetophenone in DMF (0.5 M concentration).

Addition: Add

followed by the amine.

Reaction: Heat to 60-80°C. Monitor by TLC (The starting material is usually less polar than

the amino-product).

Note: The yellow color of the starting material may intensify or shift to orange/red upon

substitution due to the formation of the nitro-aniline chromophore.

Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and

recrystallize from ethanol.

Protocol B: Selective Reduction of Nitro Group
Objective: Preparation of 2'-chloro-5'-aminoacetophenone.

Materials:

2'-Chloro-5'-nitroacetophenone[3]

Iron powder (Fe)

Ammonium Chloride (

)

Ethanol/Water (4:1)

Procedure:

Suspend the nitro compound in Ethanol/Water.

Add Iron powder (5 eq) and solid

(5 eq).
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Reflux for 2-4 hours with vigorous stirring.

Filtration: Filter hot through Celite to remove iron oxides.

Isolation: Concentrate the filtrate. Neutralize with saturated

and extract with ethyl acetate.

Caution: The product is an aniline derivative and sensitive to oxidation; store under inert gas.

Quantitative Data Summary
Property Value Relevance

CAS Number 23082-50-0 Unique Identifier

Molecular Weight 199.59 g/mol Stoichiometry calculations

Melting Point 60 - 64 °C Purity verification

Appearance White to Orange/Green solid

Visual inspection (Color

variance due to trace

impurities)

Solubility Methanol, DMSO, DMF Solvent selection for reactions

Key Hazard
Skin Irritant, Suspected

Mutagen

H341 (GHS) - Handle with

PPE
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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